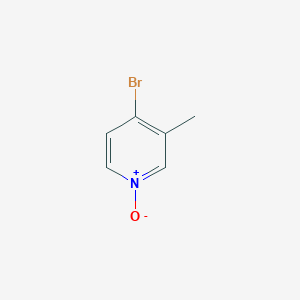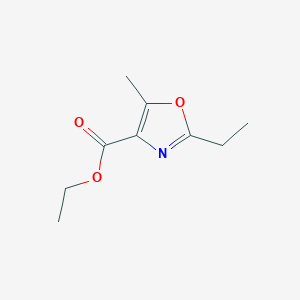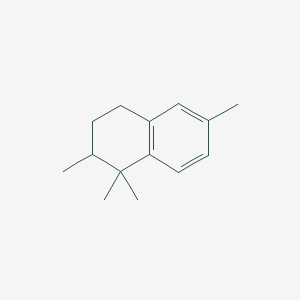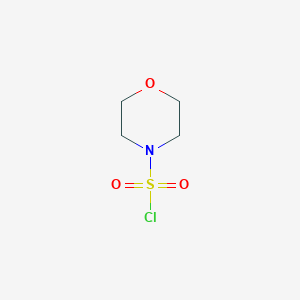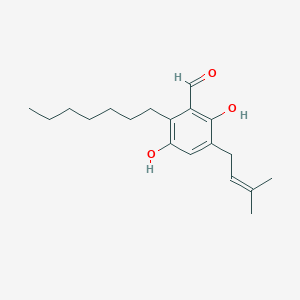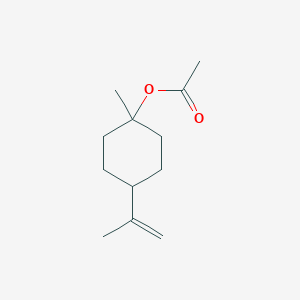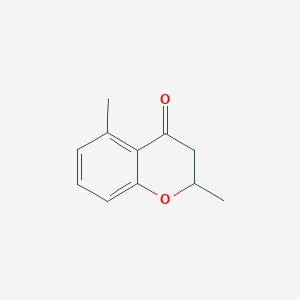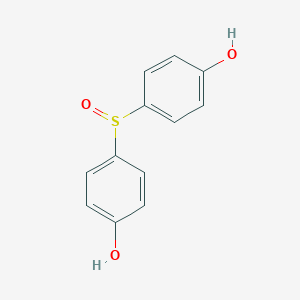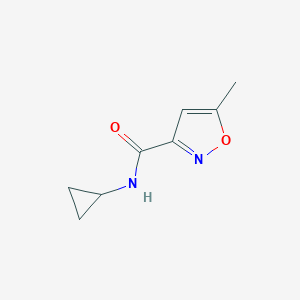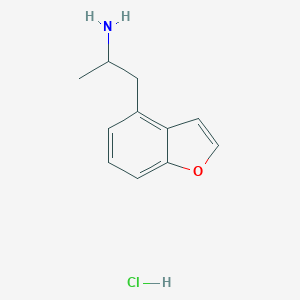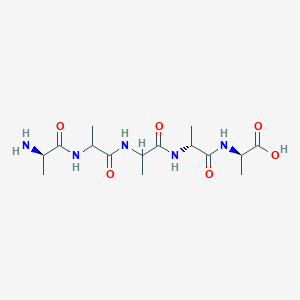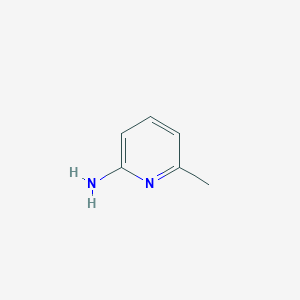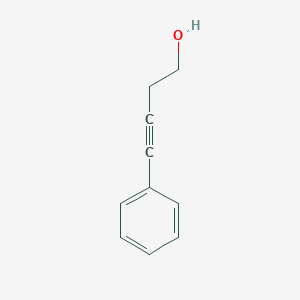![molecular formula C8H13N B158507 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole CAS No. 139218-89-6](/img/structure/B158507.png)
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of cancer cell growth, and the induction of apoptosis in cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to have antibacterial activity against Gram-positive bacteria. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential toxicity, which may limit its use in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole and its potential side effects.
Direcciones Futuras
There are many future directions for 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole research, including the development of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole derivatives with improved therapeutic properties, the investigation of the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, and the evaluation of the safety and efficacy of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in vivo. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole may have potential applications in other fields, such as agriculture and food science, due to its antibacterial properties. Further research is needed to fully explore the potential applications of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in various fields.
Métodos De Síntesis
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole can be synthesized through various methods, including the condensation of 1,4-diketones and primary amines, the reaction of aldehydes and primary amines, and the reaction of α,β-unsaturated ketones and primary amines. The most common method of synthesizing 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is the reaction of 1,4-diketones and primary amines. This method involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to form 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole.
Aplicaciones Científicas De Investigación
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.
Propiedades
Número CAS |
139218-89-6 |
|---|---|
Nombre del producto |
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
5-[(E)-but-1-enyl]-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h3,5H,2,4,6-7H2,1H3/b5-3+ |
Clave InChI |
XOFGPSGUVUQYAJ-HWKANZROSA-N |
SMILES isomérico |
CC/C=C/C1=NCCC1 |
SMILES |
CCC=CC1=NCCC1 |
SMILES canónico |
CCC=CC1=NCCC1 |
Sinónimos |
2H-Pyrrole,5-(1-butenyl)-3,4-dihydro-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



